![molecular formula C33H52N4O8 B14782326 13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester](/img/structure/B14782326.png)
13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical transformations, including esterification, amidation, and etherification. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring to optimize reaction conditions and ensure consistent product quality.
化学反应分析
Types of Reactions
13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert certain functional groups into alcohols or amines.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pH, and solvent choice are critical in determining the reaction outcome and product distribution.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with modified functional groups.
科学研究应用
13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
作用机制
The mechanism of action of 13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
13-Oxa-2,6,11-triazapentadecanoic acid derivatives: Compounds with similar core structures but different substituents.
Isoindole derivatives: Compounds containing the isoindole moiety, which may exhibit similar biological activities.
Ester and amide-containing compounds: Molecules with ester and amide functional groups that share similar chemical reactivity.
Uniqueness
What sets 13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester apart is its unique combination of functional groups and structural features
属性
分子式 |
C33H52N4O8 |
|---|---|
分子量 |
632.8 g/mol |
IUPAC 名称 |
tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]-N-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]carbamate |
InChI |
InChI=1S/C33H52N4O8/c1-31(2,3)43-28(40)34-18-14-21-35(29(41)44-32(4,5)6)19-12-13-20-36(30(42)45-33(7,8)9)22-15-23-37-26(38)24-16-10-11-17-25(24)27(37)39/h10-11,16-17H,12-15,18-23H2,1-9H3,(H,34,40) |
InChI 键 |
FWAJYRCIZHAQCT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCCN(CCCCN(CCCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate](/img/structure/B14782243.png)
![tert-butyl N-[exo-3-oxobicyclo[3.1.0]hexan-6-yl]carbamate](/img/structure/B14782246.png)
![4-Benzyl-3-[2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetyl]-1,3-oxazolidin-2-one](/img/structure/B14782247.png)
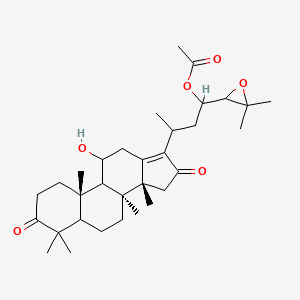
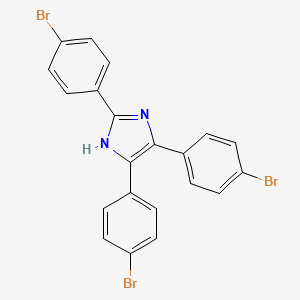
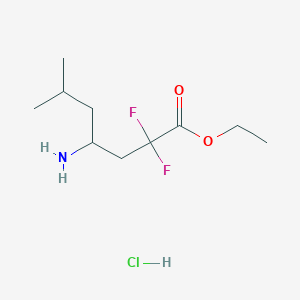
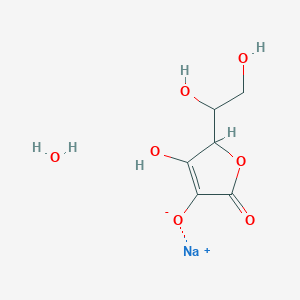
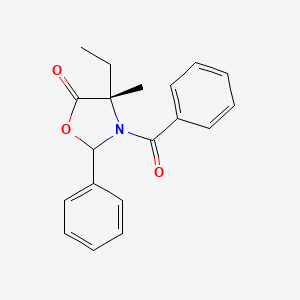
![3-Chloro-6-(methylaminomethyl)-5,6-dihydrobenzo[b][1]benzoxepine-5-carboxylic acid](/img/structure/B14782279.png)
![2-Amino-2-(3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14782282.png)
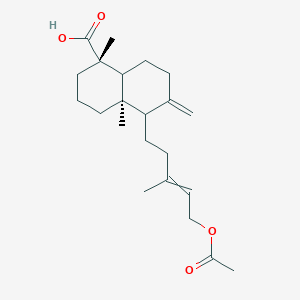
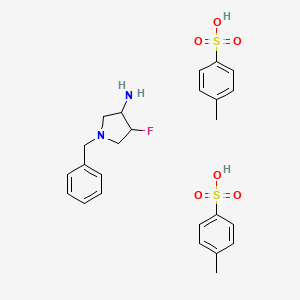
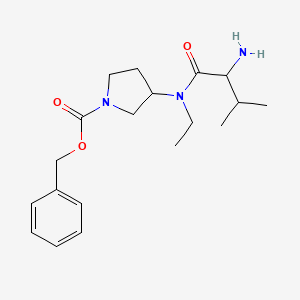
![Di-mu-chlorobis[5-hydroxy-2-[1-(hydroxyimino-kappaN)ethyl]phenyl-kappaC]palladium(II) dimer](/img/structure/B14782329.png)
